molecular formula C4H5ClO2 B1590573 3-Oxobutanoyl chloride CAS No. 39098-85-6

3-Oxobutanoyl chloride

Cat. No. B1590573
CAS RN: 39098-85-6
M. Wt: 120.53 g/mol
InChI Key: AXWKFRWLYPZEFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxobutanoyl chloride is a chemical compound with the molecular formula C4H5ClO2 . It has an average mass of 120.534 Da and a mono-isotopic mass of 119.997810 Da .


Synthesis Analysis

3-Oxobutanoyl chloride can be used to synthesize amides . This reaction is referred to as an asymmetric synthesis . In this process, 3-Oxobutanoyl chloride reacts with sodium carbonate and water to produce the hydroxyl group .


Molecular Structure Analysis

The molecular structure of 3-Oxobutanoyl chloride consists of 4 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .


Chemical Reactions Analysis

3-Oxobutanoyl chloride is known to participate in reactions that synthesize amides . It reacts with sodium carbonate and water to produce a hydroxyl group, which then reacts further .


Physical And Chemical Properties Analysis

3-Oxobutanoyl chloride has a melting point between -51 and -50 °C, and a predicted boiling point of 153.0±23.0 °C . It has a predicted density of 1.203±0.06 g/cm3 . The pKa is predicted to be 8.20±0.46 .

Scientific Research Applications

Generation of Acetylketene

3-Oxobutanoyl chloride has been used in chemical reactions to generate acetylketene. For instance, a study demonstrated the reaction of 3-oxobutanoyl chloride with sodium carbonate, leading to the production of acetylketene, a compound with potential applications in various chemical syntheses (Bell et al., 2009).

Synthesis of 3-Chlorobutanoic Acid

In the field of synthetic chemistry, 3-oxobutanoyl chloride has been used in the conjugate addition of chloride to chiral but-2-enoic imides, leading to the synthesis of 3-chlorobutanoic acid. This process is significant for its high diastereoisomeric ratios, which is crucial in producing stereochemically complex molecules (Cardillo et al., 1994).

Role in Nanocube Formation

In nanotechnology, chloride ions, including those derived from compounds like 3-oxobutanoyl chloride, have been studied for their role in the shape-controlled synthesis of silver nanocubes. These studies provide insights into the mechanisms by which chloride ions influence the morphological characteristics of nanoparticles (Chen et al., 2019).

Chemical Synthesis

3-Oxobutanoyl chloride is involved in various other chemical synthesis processes. For instance, it has been used in the thioacetalization of carbonyl compounds, serving as a propanedithiol equivalent. This showcases its versatility in organic synthesis and its potential for creating diverse organic compounds (Yu et al., 2005).

Photocatalysis

In the context of environmental technology, compounds derived from 3-oxobutanoyl chloride have been investigated for their use in photocatalytic degradation processes. These processes are critical for environmental remediation, particularly in the degradation of toxic organic compounds (Padervand et al., 2020).

properties

IUPAC Name

3-oxobutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO2/c1-3(6)2-4(5)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWKFRWLYPZEFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10496516
Record name 3-Oxobutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxobutanoyl chloride

CAS RN

39098-85-6
Record name 3-Oxobutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxobutanoyl chloride
Reactant of Route 2
Reactant of Route 2
3-Oxobutanoyl chloride
Reactant of Route 3
Reactant of Route 3
3-Oxobutanoyl chloride
Reactant of Route 4
Reactant of Route 4
3-Oxobutanoyl chloride
Reactant of Route 5
Reactant of Route 5
3-Oxobutanoyl chloride
Reactant of Route 6
3-Oxobutanoyl chloride

Citations

For This Compound
8
Citations
K Bell, DV Sadasivam, IR Gudipati, H Ji, D Birney - Tetrahedron Letters, 2009 - Elsevier
… than ketenes such as 9.2, 3 We wondered if similar solid-phase reaction conditions could be utilized to generate 2 from the corresponding acid chloride 11 (3-oxobutanoyl chloride) that …
Number of citations: 11 www.sciencedirect.com
M Marull, O Lefebvre… - European Journal of …, 2004 - Wiley Online Library
… Alternatively, 4,4,4-trifluoro-3-oxobutanoyl chloride1 (6; 0.20 mol) in dichloromethane (85 mL) was added dropwise, over the course of 2 h, to a solution of aniline (0.20 mol) and …
D Stossel, TH Chan - The Journal of Organic Chemistry, 1988 - ACS Publications
A regioselective synthesis of naphthalene derivatives 51 was developed by the reaction of l, 3, 5-tris (tri-methylsiloxy)-1-methoxyhexa-1, 3, 5-triene (2) with the 1, 3, 5-tris-electrophiles …
Number of citations: 25 pubs.acs.org
S Park, J Lee, JH Kim, Y Jeong, S Lee… - Angewandte …, 2022 - Wiley Online Library
Our first strategy for rapidly accessing pyrrolidinone cores of salinosporamides involved combined use of memory of chirality and dynamic kinetic resolution principles in aldol reactions …
Number of citations: 2 onlinelibrary.wiley.com
F Ramirez, SL Glaser, P Stern, I Ugi, P Lemmen - Tetrahedron, 1973 - Elsevier
The reaction of phosgene with the oxyphosphorane made from biacetyl and trimethyl phosphite gives an α-(dimethylphosphato)-β-ketoacid chloride, which undergoes an intramolecular …
Number of citations: 28 www.sciencedirect.com
DKW Tan, LJ Pereira - 2018 - books.google.com
'This book will help the reader make connections between the different branches of chemistry. Along with the theory, there are examples of recent technology applications used to help …
Number of citations: 4 books.google.com
AG Csaky, R Medel, MC Murcia… - Helvetica chimica …, 2005 - Wiley Online Library
… For the synthesis of compounds 9 (R =Bn), the starting material was compound 12 prepared, in turn, by reaction of the imine 13 with 3-oxobutanoyl chloride, followed by cleavage of the …
Number of citations: 21 onlinelibrary.wiley.com
DE Ames - Supplements to the 2nd Edition of Rodd's Chemistry of …, 1975 - Elsevier
Publisher Summary This chapter outlines the properties of saturated aldocarboxylic acids (OHC·C n H 2n ·CO 2 H), unsaturated aldocarboxylic acids, nitrogen analogues of the …
Number of citations: 0 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.